REACTION_CXSMILES
|
Cl[C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[N+:11]([C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[CH:18][CH:19]=1)([O-:13])=[O:12].C(=O)([O-])[O-].[Na+].[Na+].CCOC(C)=O>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[N+:11]([C:14]1[CH:19]=[C:18]([C:2]2[C:3]3[CH:10]=[CH:9][NH:8][C:4]=3[N:5]=[CH:6][N:7]=2)[CH:17]=[CH:16][CH:15]=1)([O-:13])=[O:12] |f:2.3.4,7.8.9.10.11|
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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ClC=1C2=C(N=CN1)NC=C2
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Name
|
|
Quantity
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17.4 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C=CC1)B(O)O
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Name
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|
Quantity
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81.5 mL
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
217 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
2.13 g
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Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
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CCOC(=O)C
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Name
|
hexanes
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Quantity
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150 mL
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Type
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solvent
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Smiles
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|
Control Type
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UNSPECIFIED
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Setpoint
|
115 °C
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Type
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CUSTOM
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Details
|
After 30 minutes of stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was degassed for 10 minutes
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Duration
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10 min
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Type
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TEMPERATURE
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Details
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After the reaction mixture was cooled to room temperature
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Type
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ADDITION
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Details
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water (700 mL) and sorbitol (20 g) were added which
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Type
|
CUSTOM
|
Details
|
led to the precipitation of the desired product
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Type
|
FILTRATION
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Details
|
the precipitate was filtered
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Type
|
CUSTOM
|
Details
|
to give the crude product which
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Type
|
FILTRATION
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Details
|
Filtration of the precipitate
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Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C=1C2=C(N=CN1)NC=C2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |